molecular formula C25H28N6O4 B11966015 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione

7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11966015
M. Wt: 476.5 g/mol
InChI Key: GUKATGUIVISIMO-WPWMEQJKSA-N
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Description

7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Hydroxylation: Introduction of the hydroxyl group at the appropriate position.

    Phenoxy Substitution: Attachment of the phenoxy group through nucleophilic substitution reactions.

    Hydrazino Addition: Formation of the hydrazino group via condensation reactions with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: For controlled addition of reagents and precise temperature control.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of hydrazino groups to amines using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions involving the phenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, it may be used as a probe to study enzyme interactions and cellular processes. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be tailored to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, it may be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups and structural features

Biological Activity

The compound 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine family. Its unique structural features suggest potential biological activities that merit detailed investigation. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₂₅N₇O₅
  • Molecular Weight : 431.4 g/mol
  • IUPAC Name : 2-[[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]amino]acetohydrazide

Biological Activity Overview

The biological activity of the compound is primarily characterized by its interactions with various biological targets. Research indicates that it may possess anti-inflammatory and anti-cancer properties.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses.
  • Cell Signaling Modulation : It may modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Anti-inflammatory Activity

Studies have demonstrated that the compound exhibits significant anti-inflammatory effects. For instance:

  • It inhibited prostaglandin E₂ synthesis in macrophages with an IC₅₀ value of 1.1 µM.
  • The compound also showed efficacy in reducing leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) with IC₅₀ values around 0.4 µM .

Antitumor Activity

Preliminary studies suggest potential antitumor activity:

  • The compound induced apoptosis in various cancer cell lines by activating caspase pathways.
  • It has been observed to inhibit tumor growth in xenograft models, indicating its potential as a therapeutic agent against certain cancers.

Study 1: In Vivo Anti-inflammatory Effects

In a study examining the topical application of the compound on mouse models of inflammation induced by arachidonic acid:

  • The compound significantly reduced edema formation and inflammatory cell infiltration compared to controls.

Study 2: Antitumor Efficacy in Xenograft Models

A separate study assessed the antitumor effects of the compound on human breast cancer xenografts:

  • Mice treated with the compound showed a marked reduction in tumor volume compared to untreated controls, suggesting its potential as an adjunct therapy in cancer treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
1,3-DimethylxanthineStructureLacks additional substituents; primarily acts as a stimulant.
FenethyllineStructureKnown for CNS stimulation; similar pharmacological profile but different substituents.
8-Amino-1H-purineStructureSimpler structure; lacks alkyl groups which affect solubility and activity.

Properties

Molecular Formula

C25H28N6O4

Molecular Weight

476.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C25H28N6O4/c1-16-10-8-9-13-20(16)35-15-19(32)14-31-21-22(29(3)25(34)30(4)23(21)33)26-24(31)28-27-17(2)18-11-6-5-7-12-18/h5-13,19,32H,14-15H2,1-4H3,(H,26,28)/b27-17+

InChI Key

GUKATGUIVISIMO-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C(\C)/C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O

Origin of Product

United States

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